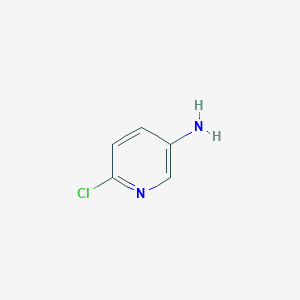

5-Amino-2-chloropyridine

Overview

Description

Preparation Methods

Historical Development of 2-Amino-5-Chloropyridine Synthesis

The earliest reported synthesis of 2-amino-5-chloropyridine dates to Tschischibabin’s 1928 method, which involved chlorinating 2-aminopyridine in alcoholic solutions . While this approach demonstrated feasibility, it suffered from poor selectivity, yielding substantial amounts of 2-amino-3,5-dichloropyridine due to uncontrolled reaction conditions. Subsequent efforts by English et al. (1946) and Van Zweiten et al. (1961) improved yields to 54% by conducting chlorination in 20% aqueous sulfuric acid at 25°C . However, these methods remained limited by competing dichlorination and the need for meticulous temperature control.

Chlorination in Strongly Acidic Media

Reaction Mechanism and Hammett Acidity Criteria

The patent US3985759A revolutionized 2-amino-5-chloropyridine synthesis by introducing a strongly acidic medium with a Hammett acidity function () below -3.5 . Under such conditions, 2-aminopyridine undergoes near-complete protonation, directing chlorination preferentially to the 5-position via electrophilic aromatic substitution. The protonated amino group at the 2-position exerts a strong ortho/para-directing effect, while the acidic environment stabilizes the transition state and minimizes nucleophilic attack at the 3-position.

Key parameters include:

-

Acid Selection : Sulfuric acid (72.4% w/w), hydrochloric acid (37% w/w), or acetic acid with dissolved HCl gas .

-

Chlorinating Agent : Gaseous chlorine (), added at a controlled rate to prevent localized excess.

-

Molar Ratios : 1:1 to 1:2 (2-aminopyridine : ), with excess chlorine increasing dichloro by-products .

Procedural Optimizations

The patent exemplifies a high-yield procedure:

-

Acid Charging : 94 mL of 72.4% is combined with 18.8 g (0.20 mol) of 2-aminopyridine at 25°C .

-

Chlorine Addition : 28.4 g (0.40 mol) of is condensed and introduced over 2 hours, maintaining temperatures below -20°C to retard dichlorination .

-

Quenching and Isolation : The reaction mixture is poured onto ice, basified to pH 10 with NaOH, and filtered to isolate 22.3 g (86.8% yield) of 2-amino-5-chloropyridine .

This method achieves a product purity of 98.7% as determined by gas chromatography, with dichloro impurities reduced to <1% .

Oxidative Chlorination Using Hydrochloric Acid and Sodium Hypochlorite

Process Overview

The Chinese patent CN106432069A details an alternative approach using and to generate in-situ , eliminating direct handling of gaseous chlorine . This method operates under milder conditions (10–25°C) and utilizes waste from chlorination tail gases, enhancing cost-efficiency.

Stepwise Synthesis

-

Chlorination :

-

Separation and Purification :

Comparative Analysis of Synthesis Methods

The strongly acidic method excels in yield and purity but requires specialized equipment for chlorine gas handling. Conversely, the oxidative approach offers operational safety and cost benefits at the expense of lower purity, necessitating additional purification steps .

Industrial Applications and Process Scalability

2-Amino-5-chloropyridine serves as a precursor to herbicides such as imazapyr and antifungal agents. Its demand for scale-up has driven innovations like continuous-flow reactors for chlorination, which enhance heat dissipation and reduce dichloro by-products . Recent patents also highlight the integration of solvent recovery systems to improve the environmental footprint of large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as bromide or iodide via the Sandmeyer reaction.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Sandmeyer Reaction: Utilizes copper(I) bromide or iodide and sodium nitrite in the presence of hydrochloric acid.

Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base such as potassium carbonate, and an appropriate boronic acid.

Major Products

2,5-Dibromopyridine: Formed via the Sandmeyer reaction when bromide is used as the nucleophile.

Biaryl Compounds: Formed via Suzuki-Miyaura coupling with various boronic acids.

Scientific Research Applications

Pharmaceutical Applications

5-Amino-2-chloropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs due to their biological activity.

Key Compounds Synthesized

- Antibiotics : It is involved in synthesizing quinolone antibiotics, which are effective against a broad spectrum of bacterial infections.

- Antiulcer Agents : Derivatives like 3-amino-2-chloropyridine have been noted for their role in developing antiulcer medications such as pirenzepine .

Case Study: Synthesis of Quinolones

A study demonstrated the efficient synthesis of novel quinolone derivatives using this compound as a starting material. The resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria, highlighting the compound's utility in antibiotic development .

Agrochemical Applications

In agriculture, this compound is used to synthesize various pesticides and herbicides. Its derivatives have shown efficacy as plant growth regulators and pest control agents.

Example: Plant Growth Regulators

One notable application is the synthesis of KT-30, a plant growth regulator derived from this compound. This compound enhances crop yield and resilience against environmental stressors .

Analytical Chemistry

This compound is also significant in analytical chemistry, particularly for its role as a genotoxic impurity marker in pharmaceutical formulations.

Analytical Methods

A high-performance liquid chromatography (HPLC) method was developed for the sensitive detection of this compound as a potential genotoxic impurity in drug substances. This method allows for the quantification and assessment of safety profiles for pharmaceutical products .

Chemical Synthesis

The compound is utilized in various synthetic pathways due to its reactive amino and chloro groups, allowing for further functionalization.

Synthesis Techniques

A notable method for synthesizing this compound involves oxidative chlorination using sodium hypochlorite and hydrochloric acid. This method has been optimized to achieve yields up to 72%, showcasing its efficiency and cost-effectiveness .

Mechanism of Action

The mechanism of action of 5-Amino-2-chloropyridine involves its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets. This enhances its efficacy as a drug precursor by facilitating its binding to specific molecular targets, such as enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 5350-93-6

- Molecular Formula : C₅H₅ClN₂

- Molecular Weight : 128.56 g/mol

- IUPAC Name: 5-Amino-2-chloropyridine

Properties and Applications: this compound is a pyridine derivative with a chlorine atom at position 2 and an amino group at position 5. It serves as a critical intermediate in organic synthesis:

- Pharmaceutical Synthesis : Used to prepare pentadeutero-PhIP (a heterocyclic aromatic amine) via a four-step route .

- Heterocyclic Chemistry: Reacts with isoamyl nitrite and copper(I) oxide to form substituted pyridines, which are precursors for amino alcohols and thiazolidine-2,4-dione derivatives .

- Azaoxindole Synthesis: Modified via reaction with O-t-butyliminoether to introduce tertiary butyl groups, enabling the preparation of azaoxindoles .

- Storage : Stable under冷冻 (-20°C) conditions .

Comparison with Structurally Similar Compounds

Positional Isomers

2-Amino-5-chloropyridine (CAS 1072-98-6)

- Structure: Amino group at position 2, chlorine at position 5 .

- Properties: Molecular weight 128.56 g/mol (identical to this compound), melting point (mp) 133–136°C .

- Applications : Used in zopiclone (a sedative) synthesis .

3-Amino-2-chloropyridine (CAS 6298-19-7)

- Structure: Amino group at position 3, chlorine at position 2 .

- Properties: Lower mp (77–82°C) compared to this compound .

- Reactivity: Successfully coupled via NiCRAL catalysts to form bipyridines, unlike this compound, which faces deprotonation issues during coupling .

Functional Group Variants

2-Chloro-5-nitropyridine (CAS 4548-45-2)

- Structure: Nitro group replaces the amino group .

- Reactivity : Electron-withdrawing nitro group enhances electrophilic substitution reactions.

2-Chloro-5-cyanopyridine (CAS 33252-28-7)

- Structure: Cyano group at position 5 .

- Applications: Used in agrochemical and pharmaceutical intermediates due to the cyano group’s versatility in nucleophilic additions.

5-Amino-2-fluoropyridine (CAS 1827-27-6)

- Structure : Fluorine replaces chlorine .

- Impact : Smaller size and higher electronegativity of fluorine alter hydrogen bonding and electronic properties compared to chlorine .

Ring-System Analogues

2-Amino-5-chloropyrimidine (CAS 5428-89-7)

- Structure : Pyrimidine ring instead of pyridine .

- Applications : Found in antiviral and anticancer agents due to pyrimidine’s role in nucleic acid analogs.

Comparative Data Table

Research Findings and Reactivity Insights

Coupling Reactions

- NiCRAL Catalysis: this compound failed to couple efficiently with NiCRALs due to amino group deprotonation and nickel coordination, yielding <20% product. In contrast, 2-amino-3-chloropyridine achieved 44% yield under identical conditions .

- Reductive Dehalogenation: Attempts to couple this compound with sodium formate over palladium charcoal resulted in reductive dechlorination to 3-aminopyridine, highlighting its susceptibility to dehalogenation .

Hydrogen Bonding and Crystallography

- Substituent positions influence hydrogen-bonding patterns. For example, this compound’s amino and chlorine groups can form distinct supramolecular architectures compared to isomers like 2-Amino-5-chloropyridine .

Biological Activity

5-Amino-2-chloropyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and applications in pharmaceuticals and agriculture. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, toxicity, and case studies illustrating its effects.

Synthesis

This compound can be synthesized through several methods, often involving the chlorination of pyridine derivatives followed by amination. One common synthetic route involves the nitration of 2-chloropyridine, followed by reduction to yield the amino derivative. The availability of 2-chloropyridine as a precursor makes this route economically viable and efficient.

Pharmacological Properties

This compound exhibits a range of biological activities:

- Antimicrobial Activity : This compound has shown potential as an antimicrobial agent, effective against various pathogens. Its derivatives are used in the synthesis of pesticides that combat fungal diseases in crops .

- Cytokinin Activity : It plays a role in the synthesis of cytokinins, which are plant hormones that promote cell division and growth. For instance, it is involved in producing KT-30 (Forchlorfenuron), a cytokinin that enhances fruit yield and quality in crops such as apples and grapes .

- Genotoxicity : Recent studies have raised concerns regarding the genotoxic potential of this compound. Research indicates that it may act as a genotoxic impurity in pharmaceutical formulations, necessitating careful monitoring during drug development .

Toxicity Profile

The toxicity of this compound has been documented in various case studies. Notably, a report highlighted severe health effects following inhalation exposure in a laboratory setting. The affected individual developed methemoglobinemia and toxic encephalopathy, emphasizing the compound's potential hazards when safety precautions are not observed . Symptoms included dizziness, nausea, and acute renal failure, which improved with treatment using methylene blue .

Case Studies

- Industrial Exposure : A case study involving a laboratory technician exposed to 5-amino-2-(trifluoromethyl)pyridine (a related compound) illustrated significant health risks associated with inhalation. The technician experienced acute symptoms leading to hospitalization and subsequent recovery after intensive care .

- Genotoxic Impurities : A regulatory study discussed four cases where this compound was identified as a genotoxic impurity in active pharmaceutical ingredients. These cases highlighted the importance of stringent testing and regulatory compliance to ensure safety in pharmaceutical products .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-amino-2-chloropyridine, and how are reaction conditions optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or metal-catalyzed coupling. For example, nickel-catalyzed cross-coupling (e.g., NiCRAL catalysts) is employed, but challenges arise due to competing dehalogenation. Sodium hydride (NaH) may deprotonate the amino group, leading to coordination with the metal center and reduced reaction efficiency. Optimization involves adjusting reducing agents (e.g., Zn instead of NaH) and monitoring reaction times to minimize byproducts like 3-aminopyridine .

Q. How can this compound be quantified in pharmaceutical matrices?

- Methodological Answer : A validated HPLC-UV method uses a C18 column (150 × 4.6 mm, 2.7 μm) with a mobile phase of water (pH 3, adjusted with H₃PO₄):MeOH (50:50 v/v) at 0.7 mL/min. Detection at 254 nm achieves a linear range of 1–40 µg/mL (R² = 0.999). Critical validation parameters include LOD (0.015 µg/mL), LOQ (0.048 µg/mL), and recovery rates (98.8–100.03%) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : The compound is sensitive to light and air. Storage under argon at -20°C in airtight containers is advised to prevent degradation. Stability studies should include periodic HPLC analysis to monitor purity and detect decomposition products .

Advanced Research Questions

Q. How do competing pathways affect the synthesis of bipyridine derivatives from this compound?

- Methodological Answer : During coupling reactions (e.g., NiCRAL-catalyzed), reductive dehalogenation competes with cross-coupling, yielding undesired byproducts like 3-aminopyridine. Mechanistic studies using kinetic monitoring and DFT calculations reveal that ligand choice (e.g., PPh₃ vs. 2,2'-bipyridine) and reducing agents (e.g., Zn vs. NaH) modulate reaction selectivity. Optimized protocols reduce reaction times (e.g., 17 hours for 44% yield in 2-amino-3-chloropyridine coupling) .

Q. What analytical strategies resolve contradictions in genotoxicity data for this compound impurities?

- Methodological Answer : Discrepancies in genotoxicity studies often stem from impurity profiling. Use LC-MS/MS to differentiate this compound from structurally similar impurities (e.g., 2-amino-5-chloropyrimidine). Validate methods via spike-recovery experiments in API matrices and correlate results with Ames test outcomes to establish thresholds for safety .

Q. How can computational modeling guide the design of this compound-based metal complexes?

- Methodological Answer : Density Functional Theory (DFT) predicts coordination behavior and electronic properties. For example, Mn²⁺ complexes with this compound ligands show low ligand field stabilization energy (LFSE), necessitating longer reaction times. Molecular docking simulations further optimize ligand geometry for catalytic or biomedical applications .

Table 1. HPLC-UV Method Validation Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 1–40 µg/mL | |

| LOD | 0.015 µg/mL | |

| LOQ | 0.048 µg/mL | |

| Recovery (%) | 98.8–100.03 |

Table 2. Reaction Yields in NiCRAL-Catalyzed Coupling

| Substrate | Reaction Time | Yield (%) | Byproduct |

|---|---|---|---|

| This compound | 5 days | <5% | 3-Aminopyridine |

| 2-Amino-3-chloropyridine | 17 hours | 44% | None |

| Data adapted from . |

Properties

IUPAC Name |

6-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJYCQZQLVENRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201716 | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-93-6 | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386QR22KDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.